Benzenepropanol, 4-(aminomethyl)-
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Overview
Description
Benzenepropanol, 4-(aminomethyl)-: is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a benzene ring attached to a propanol chain, which in turn is substituted with an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 4-(aminomethyl)- can be achieved through several methods. One common approach involves the reduction of 4-aminomethylbenzoic acid. This process typically includes the preparation of 4-carboxylbenzaldehyde or its alkyl ester, followed by oximation and subsequent reduction using hydrogen in a sodium hydroxide aqueous solution . Another method involves the catalytic reduction of 4-cyanobenzoic acid using Raney’s nickel catalyst in the presence of ammonia .
Industrial Production Methods: Industrial production of Benzenepropanol, 4-(aminomethyl)- often employs catalytic hydrogenation techniques. These methods are designed to maximize yield while minimizing by-products and environmental impact. The use of low-pressure hydrogenation and simple purification processes makes the production cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanol, 4-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or Raney’s nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various amine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenepropanol, 4-(aminomethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenepropanol, 4-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to act as a nucleophile, participating in various biochemical reactions. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a versatile tool in biochemical research .
Comparison with Similar Compounds
4-Aminomethylbenzoic acid: Shares the aminomethyl group but differs in the presence of a carboxylic acid group instead of a propanol chain.
Benzylamine: Contains a benzene ring attached to an aminomethyl group but lacks the propanol chain.
Phenylpropanolamine: Similar structure but with a hydroxyl group on the propanol chain.
Uniqueness: Benzenepropanol, 4-(aminomethyl)- is unique due to its combination of a benzene ring, propanol chain, and aminomethyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in chemistry, biology, and industry .
Biological Activity
Benzenepropanol, 4-(aminomethyl)-, also known as 4-(aminomethyl)benzyl alcohol, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of Benzenepropanol, 4-(aminomethyl)- can be represented as follows:
- Molecular Formula : C9H13N
- Molecular Weight : 151.21 g/mol
- IUPAC Name : 4-(Aminomethyl)phenylpropan-1-ol
This compound features a benzene ring substituted with an aminomethyl group and a hydroxymethyl group, which contributes to its biological activity.
Antiviral Properties
Recent studies have identified 4-(aminomethyl)benzamides as potent inhibitors of viral entry, specifically against Ebola and Marburg viruses. These compounds demonstrate effective antiviral activity with EC50 values below 10 μM in Vero cells, indicating their potential as therapeutic agents for viral infections . The structural optimization of these compounds has led to enhanced selectivity and potency, suggesting that modifications in the amide region can significantly impact their antiviral efficacy.
Inhibition of Carbonic Anhydrases
Benzenepropanol derivatives have been investigated for their inhibitory effects on various human carbonic anhydrase (hCA) isozymes. In vitro studies have shown that these compounds can effectively inhibit hCA I, II, IV, IX, and XII. The inhibition mechanism involves binding to the active site of the enzyme, which is crucial for maintaining acid-base balance and facilitating physiological processes .
Table 1: Inhibition Activity Against Human Carbonic Anhydrases
Compound | hCA I Inhibition | hCA II Inhibition | hCA IV Inhibition | hCA IX Inhibition | hCA XII Inhibition |
---|---|---|---|---|---|
4-(Aminomethyl)benzamide | IC50 = 5 μM | IC50 = 3 μM | IC50 = 10 μM | IC50 = 15 μM | IC50 = 20 μM |
4-(Aminomethyl)benzenesulfonamide | IC50 = 8 μM | IC50 = 6 μM | IC50 = 12 μM | IC50 = 18 μM | IC50 = 25 μM |
The biological activity of Benzenepropanol, 4-(aminomethyl)- can be attributed to several mechanisms:
- Inhibition of Viral Entry : The compound interferes with the entry process of viruses into host cells by disrupting the interaction between viral proteins and cellular receptors.
- Enzyme Inhibition : By binding to the active sites of carbonic anhydrases, it alters the enzyme's function, leading to decreased bicarbonate production and affecting pH regulation in tissues.
- Calcium Channel Interaction : Some studies suggest that related compounds may influence calcium channels in cardiovascular tissues, potentially affecting blood pressure regulation .
Case Studies
A notable case study involved the synthesis of a series of modified Benzenepropanol derivatives aimed at enhancing their antiviral properties. These derivatives were tested against both EBOV and MARV pseudoviruses in vitro. The results indicated that structural modifications significantly improved their efficacy compared to unmodified compounds .
Another investigation focused on the pharmacokinetic properties of these compounds using computational models. The findings suggested favorable absorption and distribution characteristics, indicating potential for systemic therapeutic use .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8,11H2 |
InChI Key |
HLTSQNCTHSWMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CN |
Origin of Product |
United States |
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